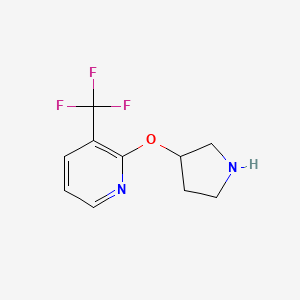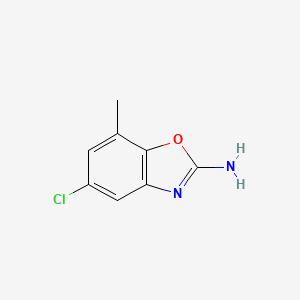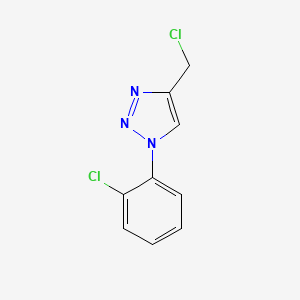
4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole (CMCT) is an organic compound that belongs to the triazole family. It is a colorless solid with a melting point of 165-166°C and is soluble in water, ethanol, and methanol. CMCT is a versatile compound and has been widely used in a variety of scientific research applications such as organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Antifungal Applications
- Synthesis and Antifungal Evaluation : A study by Lima-Neto et al. (2012) describes the synthesis of triazole derivatives, including halogen substituted triazoles, and their evaluation as antifungal agents against different Candida species. This research highlights the potential of these compounds in antifungal drug development (Lima-Neto et al., 2012).
Materials Chemistry
- Energetic Salts Synthesis : Research by Wang et al. (2007) involves the preparation of triazolyl-functionalized monocationic energetic salts using 1-(chloromethyl)-1H-1,2,4-triazole. This work contributes to the field of materials chemistry, particularly in developing new energetic materials (Wang et al., 2007).
Corrosion Inhibition
- Mild Steel Corrosion Protection : A study by Bentiss et al. (2007) explores the use of triazole derivatives in protecting mild steel against corrosion in acidic environments. This research is significant in the field of corrosion science (Bentiss et al., 2007).
Molecular Chemistry
- π-Hole Tetrel Bonding Interactions : Ahmed et al. (2020) investigate the synthesis, characterization, and intermolecular interactions of triazole derivatives. This research contributes to the understanding of molecular interactions in chemistry (Ahmed et al., 2020).
Anticancer Research
- Design of Anticancer Agents : Ma et al. (2017) describe the design and synthesis of novel triazole derivatives with antiproliferative activity against various cancer cell lines. This study is a significant contribution to the field of medicinal chemistry and cancer research (Ma et al., 2017).
properties
IUPAC Name |
4-(chloromethyl)-1-(2-chlorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-5-7-6-14(13-12-7)9-4-2-1-3-8(9)11/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKZVQSXNHZENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



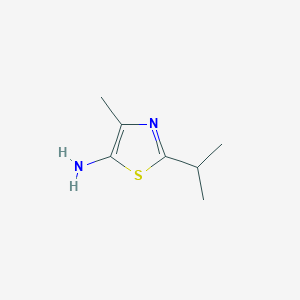
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)
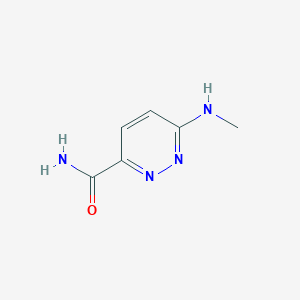
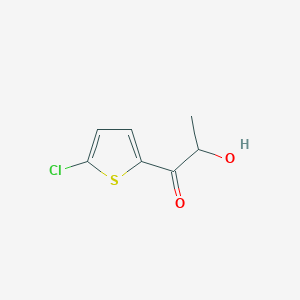
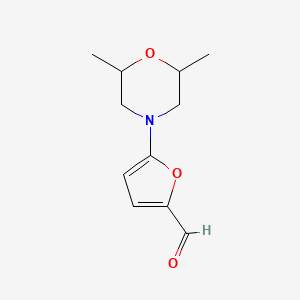
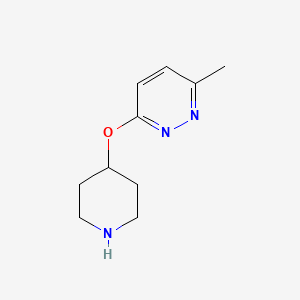
![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)
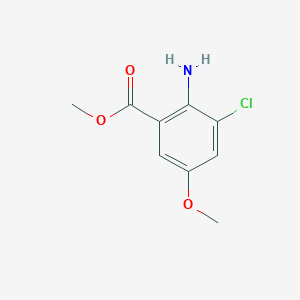

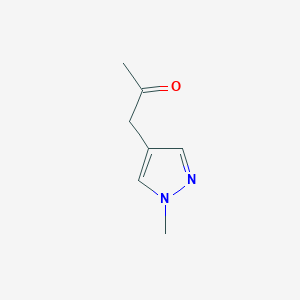
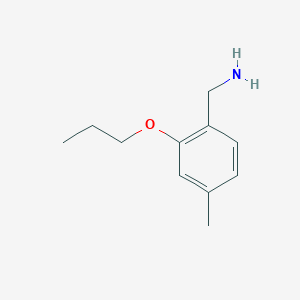
![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)
